Cas no 96718-53-5 (2-bromo-1-(4-methoxypyridin-2-yl)ethanone)
2-bromo-1-(4-methoxypyridin-2-yl)ethanone Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-1-(4-methoxypyridin-2-yl)ethanone
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- MDL: MFCD10697663
- Inchi: 1S/C8H8BrNO2/c1-12-6-2-3-10-7(4-6)8(11)5-9/h2-4H,5H2,1H3
- InChI Key: RCWOHWBGKXDPHP-UHFFFAOYSA-N
- SMILES: BrCC(C1C=C(C=CN=1)OC)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
2-bromo-1-(4-methoxypyridin-2-yl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B13541-1g |
2-Bromo-1-(4-methoxypyridin-2-yl)ethanone |
96718-53-5 | 95% | 1g |
8578CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B13541-500mg |
2-Bromo-1-(4-methoxypyridin-2-yl)ethanone |
96718-53-5 | 95% | 500mg |
4934CNY | 2021-05-08 | |
| TRC | B293615-10mg |
2-Bromo-1-(4-methoxypyridin-2-yl)ethanone |
96718-53-5 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B293615-50mg |
2-Bromo-1-(4-methoxypyridin-2-yl)ethanone |
96718-53-5 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B293615-100mg |
2-Bromo-1-(4-methoxypyridin-2-yl)ethanone |
96718-53-5 | 100mg |
$ 275.00 | 2022-06-07 | ||
| Frontier Specialty Chemicals | B13541-500 mg |
2-Bromo-1-(4-methoxypyridin-2-yl)ethanone |
96718-53-5 | 500mg |
$ 336.00 | 2022-11-04 | ||
| Frontier Specialty Chemicals | B13541-1 g |
2-Bromo-1-(4-methoxypyridin-2-yl)ethanone |
96718-53-5 | 1g |
$ 504.00 | 2022-11-04 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B13541-1g |
2-Bromo-1-(4-methoxypyridin-2-yl)ethanone |
96718-53-5 | 95% | 1g |
8578.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B13541-500mg |
2-Bromo-1-(4-methoxypyridin-2-yl)ethanone |
96718-53-5 | 95% | 500mg |
4934.0CNY | 2021-07-13 | |
| Frontier Specialty Chemicals | B13541-500mg |
2-Bromo-1-(4-methoxypyridin-2-yl)ethanone |
96718-53-5 | 500mg |
$ 353.00 | 2023-09-07 |
2-bromo-1-(4-methoxypyridin-2-yl)ethanone Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
Additional information on 2-bromo-1-(4-methoxypyridin-2-yl)ethanone
Professional Introduction to 2-bromo-1-(4-methoxypyridin-2-yl)ethanone (CAS No. 96718-53-5)
2-bromo-1-(4-methoxypyridin-2-yl)ethanone, identified by the Chemical Abstracts Service Number (CAS No.) 96718-53-5, is a significant compound in the realm of medicinal chemistry and pharmaceutical research. This molecule, featuring a brominated ketone moiety linked to a methoxypyridine ring, has garnered attention due to its versatile structural features and potential applications in drug discovery. The presence of both bromine and pyridine substituents makes it a valuable scaffold for further chemical modifications, enabling the synthesis of novel bioactive molecules.
The bromo group on the ketone moiety serves as a versatile handle for cross-coupling reactions, such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. This reactivity allows chemists to introduce diverse functional groups, enhancing the compound’s utility in medicinal chemistry. Meanwhile, the 4-methoxypyridin-2-yl substituent contributes to the molecule’s electronic properties and binding interactions with biological targets. Pyridine derivatives are well-documented for their role in drug development, often serving as pharmacophores due to their ability to interact with proteins and enzymes via hydrogen bonding and hydrophobic effects.
In recent years, 2-bromo-1-(4-methoxypyridin-2-yl)ethanone has been explored in the development of small-molecule inhibitors targeting various therapeutic areas. One notable application lies in the field of oncology, where its structural framework has been utilized to design inhibitors of kinases and other enzymes implicated in cancer progression. For instance, studies have demonstrated its potential as a precursor for compounds targeting tyrosine kinases, which play a crucial role in signal transduction pathways associated with tumor growth and metastasis.
Furthermore, the compound has shown promise in the development of antiviral agents. The methoxypyridine moiety is particularly relevant here, as pyridine-based derivatives have been widely investigated for their ability to disrupt viral replication cycles. Researchers have leveraged the reactivity of 2-bromo-1-(4-methoxypyridin-2-yl)ethanone to synthesize analogs that inhibit viral proteases and polymerases. These efforts align with ongoing global efforts to develop novel therapeutics against emerging viral threats.
The pharmaceutical industry also values this compound for its role in central nervous system (CNS) drug discovery. The pyridine ring’s ability to cross the blood-brain barrier makes it an attractive scaffold for designing neuroactive compounds. Preclinical studies have indicated that derivatives of 2-bromo-1-(4-methoxypyridin-2-yl)ethanone exhibit potential as modulators of neurotransmitter systems involved in mood regulation and cognitive function. This opens up avenues for developing treatments for neurological and psychiatric disorders.
From a synthetic chemistry perspective, 96718-53-5 serves as an excellent building block for library synthesis. Its modular structure allows for rapid diversification through combinatorial chemistry approaches, enabling high-throughput screening campaigns. Such libraries are instrumental in identifying hit compounds that can be further optimized into lead candidates for drug development. The ease with which this compound can be modified underscores its importance as a synthetic intermediate in modern medicinal chemistry workflows.
The versatility of 2-bromo-1-(4-methoxypyridin-2-yl)ethanone extends beyond its applications in pharmaceuticals. It has found utility in materials science, particularly in the synthesis of organic electronic materials such as OLEDs (organic light-emitting diodes) and semiconductors. The electronic properties imparted by the bromine and pyridine substituents make it a candidate for developing novel functional materials with enhanced performance characteristics.
Recent advances in computational chemistry have further highlighted the significance of this compound. Molecular modeling studies have predicted favorable binding interactions between derivatives of 96718-53-5 and target proteins, providing insights into their mechanism of action. These predictions guide experimental efforts by prioritizing promising analogs for synthesis and biological evaluation.
In conclusion, 2-bromo-1-(4-methoxypyridin-2-yl)ethanone (CAS No. 96718-53-5) is a multifaceted compound with broad applications across medicinal chemistry, pharmaceutical research, and materials science. Its unique structural features make it an invaluable scaffold for designing bioactive molecules targeting diverse diseases. As research continues to uncover new therapeutic opportunities and synthetic methodologies, this compound will undoubtedly remain at the forefront of scientific innovation.
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